![molecular formula C5H9BrO2S B2750936 3-(Bromomethyl)-3-methylthietane 1,1-dioxide CAS No. 2219379-89-0](/img/structure/B2750936.png)
3-(Bromomethyl)-3-methylthietane 1,1-dioxide
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Overview
Description
Synthesis Analysis
Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods . The double displacement of 3,3-bis(bromomethyl)-1-tosylazetidine with sodium sulfide followed by the detosylation with Mg in MeOH afforded 1,6-thiazaspiro[3.3]heptane .Molecular Structure Analysis
The molecular formula of “3-(Bromomethyl)-3-methylthietane 1,1-dioxide” is C4H7BRO2S . The structure can be represented by the SMILES string: BrCC(C1)CS1(=O)=O .Chemical Reactions Analysis
Thietanes are important aliphatic four-membered thiaheterocycles that are found in the pharmaceutical core and structural motifs of some biological compounds . They are also useful intermediates in organic synthesis . The double displacement of 3,3-bis(bromomethyl)-1-tosylazetidine (22) with sodium sulfide followed by the detosylation with Mg in MeOH afforded 1,6-thiazaspiro[3.3]heptane .Physical And Chemical Properties Analysis
The molecular weight of “3-(Bromomethyl)-3-methylthietane 1,1-dioxide” is 199.07 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis of Novel 2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide Derivatives
This compound is used in the synthesis of novel 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives, which are potent PI3Kδ inhibitors. These inhibitors have potential applications in cancer treatment .
Allylation of Ketones
The compound has been used in the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates. The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .
Preparation of Beta-Substituted Acrylates
3-Bromo-2-(bromomethyl)propionic acid, a related compound, acts as an organic building block for the preparation of beta-substituted acrylates .
Synthesis of Beta-Lactams
It plays an important role in the synthesis of beta-lactams by cyclization of the corresponding amide . Beta-lactams are a class of antibiotics, including penicillin derivatives, cephalosporins, monobactams, and carbapenems.
Synthesis of New Heterocyclic Compounds
The compound has been used in the target-oriented synthesis of new heterocyclic compounds .
Synthesis of Bioactive Unsaturated Lactones
The compound has been used in the synthesis of bioactive unsaturated lactones based on Benzo[f]coumarin and its derivatives .
Safety and Hazards
The safety information available indicates that “3-(Bromomethyl)-3-methylthietane 1,1-dioxide” is classified under Acute Tox. 4 Oral according to the GHS classification . The precautionary statements include P264 - P270 - P301 + P312 - P501 . It’s important to handle this compound with appropriate safety measures.
properties
IUPAC Name |
3-(bromomethyl)-3-methylthietane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c1-5(2-6)3-9(7,8)4-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEIZYHESITMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-3-methylthietane 1,1-dioxide | |
CAS RN |
2219379-89-0 |
Source
|
Record name | 3-(bromomethyl)-3-methylthietane 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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